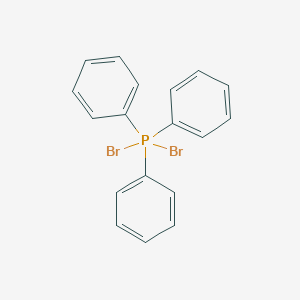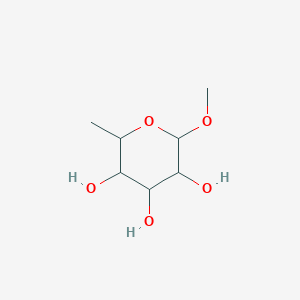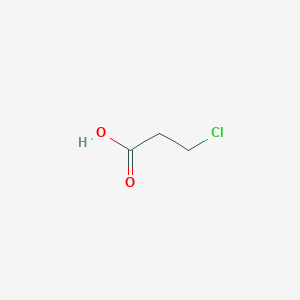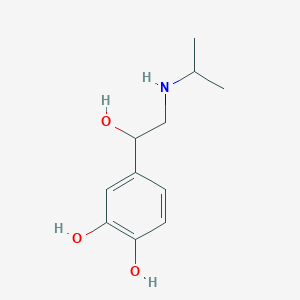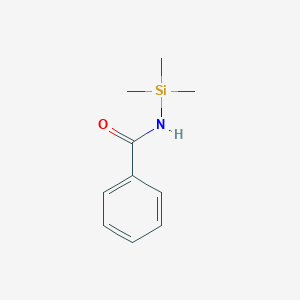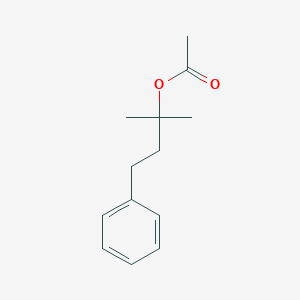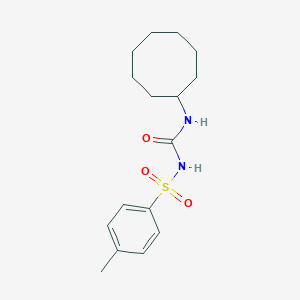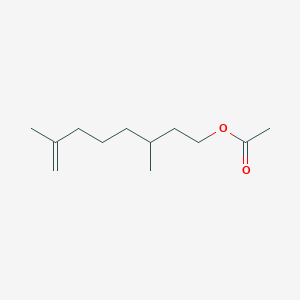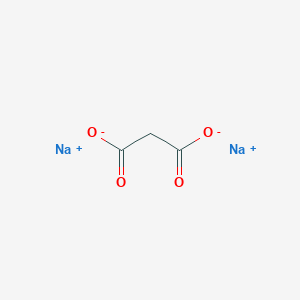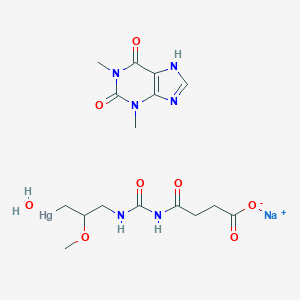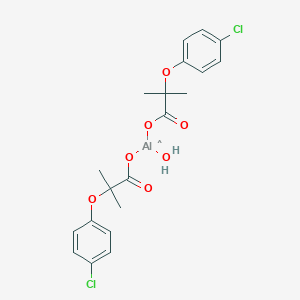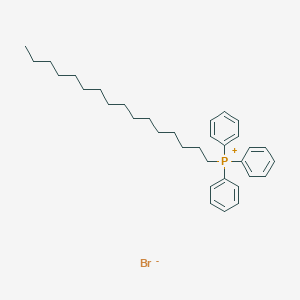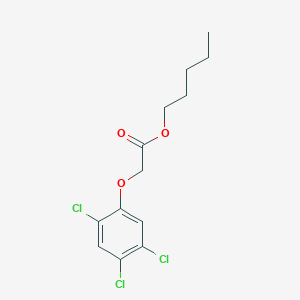
2,4,5-T-pentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-T-pentyl is a synthetic compound that belongs to the phenoxy herbicide family. It is used as a pesticide to control weeds in various crops. The compound has been extensively studied for its chemical and biological properties, and its potential applications in scientific research.
Wirkmechanismus
2,4,5-T-pentyl acts by disrupting the hormonal balance of plants. It inhibits the production of auxins, which are plant hormones that regulate growth and development. By inhibiting auxin production, the compound disrupts the normal growth patterns of plants, leading to stunted growth and eventual death.
Biochemical and Physiological Effects:
2,4,5-T-pentyl has been shown to have a low toxicity to humans and animals. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. The compound has been shown to have a low potential for bioaccumulation in the environment, which makes it a suitable candidate for weed control in crops.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,5-T-pentyl in lab experiments include its low toxicity and low potential for bioaccumulation. The compound is also readily available and relatively inexpensive. However, the limitations include its specificity for weed control and its potential for environmental contamination if not used properly.
Zukünftige Richtungen
For research include the development of new herbicides, study of the molecular mechanisms involved in auxin production, investigation of potential pharmacological properties, and study of environmental fate and transport.
Synthesemethoden
The synthesis of 2,4,5-T-pentyl involves the reaction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with pentanol in the presence of a catalyst. The reaction yields 2,4,5-T-pentyl as a clear liquid with a characteristic odor. The compound can be purified by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4,5-T-pentyl has been used in various scientific research applications, including:
1. Plant Physiology: The compound has been used to study the physiological effects of herbicides on plant growth and development. It has been shown to inhibit the growth of weeds by disrupting their hormonal balance.
2. Environmental Science: 2,4,5-T-pentyl has been used to study the environmental fate and transport of herbicides in soil and water. It has been shown to have a low mobility and persistence in soil, which makes it a suitable candidate for weed control in crops.
3. Pharmacology: The compound has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Eigenschaften
CAS-Nummer |
120-39-8 |
|---|---|
Produktname |
2,4,5-T-pentyl |
Molekularformel |
C13H15Cl3O3 |
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
pentyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl3O3/c1-2-3-4-5-18-13(17)8-19-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
BNANYJKQNHOIPC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Andere CAS-Nummern |
120-39-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



